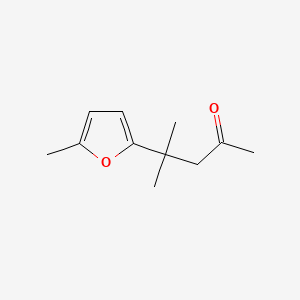

4-Methyl-4-(5-Methylfuran-2-yl)pentan-2-on

Übersicht

Beschreibung

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metall-katalysierte Reaktionen

Diese Verbindung hat potenzielle Anwendungen in metall-katalysierten Reaktionen. Sie kann aufgrund ihrer Chelatbildungseigenschaften als Ligand fungieren, wodurch sie Komplexe mit einer breiten Palette von Metallen bilden kann . Dies ist besonders nützlich in Reaktionen wie der Ni-katalysierten Dimerisierung von Benzyl Bromid, wo sie die Reaktionsausbeute und Selektivität verbessern kann .

Organische Synthese

Im Bereich der organischen Synthese kann 4-Methyl-4-(5-Methylfuran-2-yl)pentan-2-on verwendet werden, um Terpyridine-Moleküle aus Biomasse-abgeleiteten Aldehyden zu erhalten . Diese Terpyridine-Moleküle sind wertvoll für ihre Anwendung bei der Konstruktion von metall-organischen Gerüsten (MOFs), die für die Katalyse und Gasspeicheranwendungen unerlässlich sind .

Photovoltaische Geräte

Die Derivate der Verbindung, insbesondere bei der Synthese von Terpyridine-Molekülen, finden Anwendungen in photovoltaischen Geräten . Diese Moleküle können die Effizienz der Lichtabsorption und Energieumwandlung in Solarzellen verbessern.

Sensoranwendungen

Von This compound abgeleitete Terpyridine-Derivate können bei der Entwicklung von Sensoren eingesetzt werden . Diese Sensoren können verschiedene Umwelt- und biologische Analyten mit hoher Sensitivität und Spezifität nachweisen.

Medizinische Chemie

In der medizinischen Chemie werden die Derivate der Verbindung auf ihre potenzielle Verwendung in der Wirkstoffforschung und -entwicklung untersucht . Ihre Fähigkeit, an Metalle zu binden, kann genutzt werden, um Verbindungen mit therapeutischen Eigenschaften zu erzeugen.

Geschmacksstoff in Lebensmitteln

Obwohl es nicht direkt mit der betreffenden Verbindung zusammenhängt, werden ihre Strukturverwandten in der Furanon-Familie als Geschmacksstoffe in Lebensmitteln verwendet. Zum Beispiel ist 4-Hydroxy-2,5-dimethylfuran-3(2H)-on für die Verwendung als Aromastoff in Lebensmitteln zugelassen und gilt bei bestimmten Dosen als sicher . Dies deutet darauf hin, dass This compound für ähnliche Anwendungen modifiziert werden kann.

Biologische Aktivität

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, also known as a furyl ketone derivative, has garnered attention in recent years for its potential biological activities. This compound features a furan ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and safety profile.

- Molecular Formula : C11H16O2

- Molecular Weight : 180.24 g/mol

- CAS Number : 31704-82-2

Antitumor Activity

Furan derivatives have been investigated for their antitumor properties. Research has shown that certain furan-containing compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation . The specific pathways through which 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one exerts its effects require further investigation.

The biological activity of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one may be attributed to:

- Reactive Oxygen Species (ROS) Generation : Compounds with furan rings can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation .

- Gene Expression Modulation : Furan derivatives may alter the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

Safety and Toxicology

While the biological activities present promising therapeutic avenues, the safety profile of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one must be thoroughly evaluated. Preliminary assessments suggest that while some furan derivatives exhibit low toxicity, further studies are necessary to establish comprehensive safety data.

Eigenschaften

IUPAC Name |

4-methyl-4-(5-methylfuran-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(12)7-11(3,4)10-6-5-9(2)13-10/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAUMBKKZVOPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185605 | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-82-2 | |

| Record name | 4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31704-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031704822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.